Ammonium formate

Description

Ammonium formate is the ammonium salt of formic acid. It has a role as a buffer. It is functionally related to a formic acid.

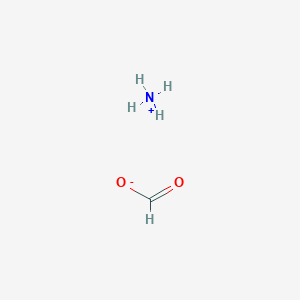

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTDIZULWFCMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO2, HCOONH4 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ammonium formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_formate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Ammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029624 | |

| Record name | Formic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium formate is a white solid with a weak odor of ammonia. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Deliquescent solid; [Hawley] White in color, weak odor of ammonia; [CAMEO] Soluble in water; [MSDSonline] | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °C DECOMP | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

IN WATER: 102 G/100 CC @ 0 °C, 531 G/100 CC @ 80 °C; SOL IN ETHER, AMMONIA | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.280 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE MONOCLINIC CRYSTALS | |

CAS No. |

540-69-2, 70179-79-2 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium tetraformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70179-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3801F9644E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241 °F (USCG, 1999), 116 °C | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ammonium Formate

For Researchers, Scientists, and Drug Development Professionals

Ammonium formate (NH₄HCO₂) is a versatile and highly functional chemical compound with significant applications across various scientific disciplines, including organic synthesis, analytical chemistry, and pharmaceutical development. This guide provides a comprehensive overview of its core chemical properties, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations to facilitate its effective use in research and development.

Core Chemical and Physical Properties

Ammonium formate is the ammonium salt of formic acid, presenting as a colorless, hygroscopic, and crystalline solid.[1] It is known for its slight ammoniacal odor.[1] The compound is deliquescent, meaning it readily absorbs moisture from the atmosphere.[2][3]

Quantitative Data Summary

The key physical and chemical properties of ammonium formate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | CH₅NO₂ | [1][4] |

| Molar Mass | 63.056 g/mol | [1][2] |

| Appearance | White monoclinic crystals | [1][2] |

| Odor | Slightly ammoniacal | [1] |

| Density | 1.26 - 1.28 g/cm³ at 20-25 °C | [1][2][3] |

| Melting Point | 116-121 °C (241-250 °F; 389-394 K) | [1][3][5] |

| Boiling Point | 180 °C (356 °F; 453 K) with decomposition | [1][2] |

| Solubility in Water | 102 g/100 mL (0 °C), 142.7 g/100 mL (20 °C), 516 g/100 mL (80 °C) | [1][6] |

| Solubility in Other Solvents | Soluble in liquid ammonia, ethanol, and diethyl ether. | [1][3] |

| pKa (of constituent ions) | Formic Acid: 3.8, Ammonium Ion: 9.2 | [1] |

| pH of 5% Aqueous Solution | 6.0 - 7.0 | [7][8] |

Chemical Reactivity and Applications

Ammonium formate's utility stems from its distinct chemical behaviors, including its thermal decomposition, its role as a hydrogen donor, and its function as a buffering agent.

Thermal Decomposition

When heated, ammonium formate undergoes decomposition, primarily yielding formamide and water.[1][4] This reaction is a principal industrial method for formamide synthesis.[1] Upon further heating, formamide can decompose into hydrogen cyanide (HCN) and water, or into carbon monoxide (CO) and ammonia.[1]

Role in Organic Synthesis

Ammonium formate is a key reagent in several important organic transformations:

-

Leuckart Reaction: It serves as both the nitrogen donor and the reducing agent in the reductive amination of aldehydes and ketones to produce primary amines.[1][9] The reaction is typically carried out at elevated temperatures (120-130 °C).[9]

-

Catalytic Transfer Hydrogenation: In the presence of a catalyst such as palladium on carbon (Pd/C), ammonium formate decomposes to produce hydrogen, carbon dioxide, and ammonia.[1][10] The in situ generated hydrogen can be used for the reduction of various functional groups, such as the reduction of alkenes to alkanes and nitro compounds to amines.[1][10] This method provides a safer and more convenient alternative to using pressurized hydrogen gas.[11]

Use as a Buffer

With pKa values of 3.8 for formic acid and 9.2 for the ammonium ion, solutions of ammonium formate can act as a buffer.[1] Its volatility makes it an ideal mobile phase additive in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS), as it can be easily removed under vacuum, preventing interference with detection.[1][4]

Experimental Protocols

The following are generalized methodologies for the determination of key properties and for representative reactions involving ammonium formate.

Determination of Melting Point

The melting point of ammonium formate can be determined using a capillary melting point apparatus.

Methodology:

-

A small amount of finely powdered, dry ammonium formate is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated rapidly to approximately 10-15 °C below the expected melting point (116 °C).

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Determination of Boiling Point with Decomposition

As ammonium formate decomposes at its boiling point, a standard boiling point determination is not straightforward. The reported boiling point of 180 °C is the temperature at which this decomposition is prominent.

Methodology:

-

A small amount of ammonium formate is placed in a test tube.

-

The test tube is fitted with a thermometer and a side arm for gas collection or venting.

-

The sample is heated gradually in a heating block or oil bath.

-

The temperature at which vigorous gas evolution (decomposition) begins is noted. This temperature is recorded as the decomposition temperature, which serves as the boiling point.

-

Note: This procedure should be performed in a well-ventilated fume hood due to the evolution of potentially hazardous gases.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a chemical compound in a solvent.

Methodology:

-

An excess amount of ammonium formate is added to a known volume of deionized water at a specific temperature (e.g., 20 °C) in a sealed flask.

-

The mixture is agitated (e.g., using a shaker bath) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

The concentration of ammonium formate in the clear, saturated solution is determined by a suitable analytical method (e.g., gravimetric analysis after evaporation of the solvent, or titration).

-

The solubility is expressed as grams of solute per 100 mL of solvent.

Leuckart Reaction: Reductive Amination of a Ketone

This protocol provides a general procedure for the reductive amination of a ketone to a primary amine using ammonium formate.

Methodology:

-

A ketone (1 equivalent) and an excess of ammonium formate (e.g., 3-5 equivalents) are added to a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to 120-140 °C with stirring.

-

The reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography) until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature.

-

The resulting formyl derivative is typically hydrolyzed by adding an aqueous acid (e.g., HCl) and refluxing the mixture.

-

The reaction mixture is then cooled and made alkaline with a base (e.g., NaOH) to liberate the free amine.

-

The amine is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated to yield the product.

Catalytic Transfer Hydrogenation of a Nitroarene

This protocol outlines the reduction of a nitroarene to an aniline derivative using ammonium formate and a palladium catalyst.

Methodology:

-

A nitroarene (1 equivalent), ammonium formate (3-5 equivalents), and a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 10 mol%) are combined in a suitable solvent (e.g., methanol) in a round-bottom flask.

-

The mixture is stirred at room temperature or heated to reflux.

-

The progress of the reaction is monitored by TLC or GC/MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated to afford the aniline product.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. benchchem.com [benchchem.com]

- 6. byjus.com [byjus.com]

- 7. ajsonline.org [ajsonline.org]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

Ammonium Formate in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium formate (CH₅NO₂) is a versatile and widely utilized reagent in modern research, playing a critical role in a multitude of analytical and synthetic applications. Its unique properties, particularly its volatility and buffering capacity, make it an indispensable tool in mass spectrometry, chromatography, and the analysis of biomolecules. This technical guide provides a comprehensive overview of the core uses of ammonium formate in a research setting, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation.

Core Applications in Research

Ammonium formate's utility in the laboratory stems from its dual nature as a salt of a weak acid (formic acid, pKa = 3.8) and a weak base (ammonia, pKa = 9.2).[1] This allows it to act as a buffer across two distinct pH ranges, approximately 2.7-4.7 and 8.2-10.2.[1] Its high volatility is a key advantage in applications coupled with mass spectrometry (MS), as it is readily removed in the gas phase, preventing ion source contamination and signal suppression that can occur with non-volatile buffers like phosphates.[2]

The primary research areas where ammonium formate is employed include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): As a mobile phase additive, it enhances the ionization efficiency of analytes, improves chromatographic peak shape, and increases separation resolution, particularly for polar and ionizable compounds.[2][3]

-

Proteomics and Peptide Analysis: In reversed-phase liquid chromatography (RP-LC) of peptides, it serves as a superior alternative to trifluoroacetic acid (TFA), which is known to cause significant signal suppression in electrospray ionization (ESI)-MS.[3][4] The addition of ammonium formate to formic acid mobile phases has been shown to improve online RP-LC separations and lead to significant increases in peptide identifications and protein sequence coverage.[3][4]

-

Oligonucleotide Analysis: It is used as a mobile phase modifier in both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) for the separation and MS detection of oligonucleotides.[5][6]

-

Organic Synthesis: It serves as a convenient and mild reducing agent, particularly in catalytic transfer hydrogenation reactions for the reduction of various functional groups.[2][7]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the use of ammonium formate in various research applications.

Table 1: Ammonium Formate in LC-MS for Peptide Analysis - A Comparative Overview

| Parameter | 0.1% Formic Acid (FA) | 0.1% Formic Acid (FA) + 10 mM Ammonium Formate (AF) | 0.1% Trifluoroacetic Acid (TFA) |

| Typical pH | ~2.7 | ~3.3 | ~2.0 |

| Ionic Strength | Low (e.g., 1.9 mM for 0.2M FA) | Higher (e.g., 7.4 mM with 7mM AF) | High (e.g., 7.8 mM for 0.0079M TFA) |

| Peak Shape for Peptides | Often shows tailing and broadening | Improved, sharper peaks | Excellent, sharp peaks |

| ESI-MS Signal Intensity | Good | Generally comparable to FA alone, can be slightly higher or lower depending on the peptide | Significant signal suppression |

| Sample Load Tolerance | Poor, sensitive to overloading | Significantly improved, similar to TFA | Excellent |

Data compiled from multiple sources, including Johnson et al. (2013).[4]

Table 2: Impact of Ammonium Formate Concentration on MS Signal Intensity

| Analyte | Ammonium Formate Concentration | Observation |

| Peptides | 20 mM | Mass spectral signal intensity was reduced by approximately one order of magnitude.[4] |

| Peptides | 10 mM | A good compromise, balancing improved chromatography without significant sacrifice of mass spectral signal.[4] |

| Metformin | Varied | Signal intensity can be optimized by adjusting the concentration. |

| Rosuvastatin | Varied | Signal intensity can be optimized by adjusting the concentration. |

Note: The optimal concentration is often analyte-dependent and requires empirical determination.[8]

Experimental Protocols

Protocol 1: Preparation of a 20 mM Ammonium Formate Buffer (pH 10) for LC-MS

This protocol details the preparation of a commonly used ammonium formate buffer for high-pH reversed-phase chromatography.

Materials:

-

Ammonium hydroxide solution (28%)

-

Formic acid (≥98%)

-

MS-grade water

-

1000 mL graduated cylinder

-

Pipettes

-

1 L borosilicate bottle

Procedure:

-

Measure 900 mL of filtered MS-grade water using a 1000 mL graduated cylinder.

-

Carefully add 13.9 mL of 28% ammonium hydroxide solution to the water.

-

Mix the solution thoroughly.

-

Add 1.62 mL of formic acid to the solution.

-

Mix well.

-

Check the pH of the solution. If necessary, adjust to pH 10 using either the ammonium hydroxide solution or a 0.1% formic acid solution.

-

Add filtered MS-grade water to bring the final volume to 1000 mL.

-

Transfer the solution to a 1 L borosilicate bottle and label it as "200 mM Ammonium Formate Buffer Stock Solution".

-

To prepare the 20 mM working solution, dilute 100 mL of the stock solution with 900 mL of filtered MS-grade water in a separate borosilicate bottle.

-

Mix the final solution well and label it "20 mM Ammonium Formate Buffer pH 10".

Adapted from Waters Corporation's knowledge base.[9]

Protocol 2: Catalytic Transfer Hydrogenation of an Alkene using Ammonium Formate and Pd/C

This protocol provides a general procedure for the reduction of a carbon-carbon double bond.

Materials:

-

Alkene substrate

-

Ammonium formate

-

10% Palladium on carbon (Pd/C)

-

Methanol or another suitable solvent (e.g., THF/Methanol mixture)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

Procedure:

-

In a round-bottom flask, dissolve the alkene substrate in a suitable solvent (e.g., methanol).

-

Add ammonium formate to the solution. A typical molar ratio is 4-6 equivalents of ammonium formate per mole of the substrate.

-

Carefully add 10% Pd/C to the reaction mixture. The catalyst loading is typically 10-20% by weight of the substrate.

-

Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the substrate.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can then be purified by standard methods such as crystallization or column chromatography.

Based on procedures described in organic chemistry literature.[7][10]

Mandatory Visualizations

The Role of Ammonium Formate in LC-MS Analysis

The following diagram illustrates the workflow and the multifaceted role of ammonium formate in a typical LC-MS experiment for peptide analysis.

Logical Flow of Catalytic Transfer Hydrogenation

This diagram outlines the logical steps and the function of each component in a catalytic transfer hydrogenation reaction using ammonium formate.

References

- 1. Ammonium Formate buffer - Chromatography Forum [chromforum.org]

- 2. nbinno.com [nbinno.com]

- 3. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shodexhplc.com [shodexhplc.com]

- 6. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. support.waters.com [support.waters.com]

- 10. Ammonium Formate [commonorganicchemistry.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Ammonium Formate for Researchers and Drug Development Professionals

[Whitepaper]

Authored by Gemini

Abstract

Ammonium formate (NH₄HCO₂) is a versatile and critical reagent in modern chemical synthesis and analysis, particularly within the pharmaceutical industry. Its utility as a buffering agent in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), a hydrogen-transfer agent in catalytic reductions, and a key component in various organic transformations underscores the necessity for reliable methods of its synthesis and purification. This in-depth technical guide provides a comprehensive overview of the principal methods for synthesizing high-purity ammonium formate, detailed experimental protocols, and robust purification techniques. The content is specifically tailored for researchers, scientists, and drug development professionals who require a thorough understanding of these processes to ensure the quality and integrity of their work. Quantitative data is summarized for comparative analysis, and key workflows are visualized to facilitate comprehension.

Introduction

Ammonium formate is the ammonium salt of formic acid and exists as a colorless, hygroscopic crystalline solid.[1] Its volatility and compatibility with both aqueous and organic mobile phases make it an ideal buffer component for sensitive analytical techniques like LC-MS, where it helps to improve peak shape and ionization efficiency.[2][3] In organic synthesis, it serves as a convenient and mild reducing agent, particularly for the reduction of functional groups in the presence of catalysts like palladium on carbon (Pd/C).[4][5] Given its wide-ranging applications, the synthesis of high-purity ammonium formate, free from contaminants that could interfere with analytical measurements or catalytic processes, is of paramount importance.

This guide details three primary methods for the synthesis of ammonium formate:

-

Method A: Direct reaction of formic acid with ammonia.

-

Method B: Reaction of formic acid with ammonium carbonate.

-

Method C: Saponification of methyl formate.

Furthermore, this guide provides a detailed protocol for the purification of ammonium formate via recrystallization, a critical step for achieving the high purity required for demanding applications.

Synthesis of Ammonium Formate: A Comparative Overview

The choice of synthesis method for ammonium formate often depends on the desired scale, available starting materials, and required purity. The following table summarizes the key quantitative parameters for the three primary synthesis methods.

| Parameter | Method A: Formic Acid + Ammonia | Method B: Formic Acid + Ammonium Carbonate | Method C: Saponification of Methyl Formate |

| Typical Yield | 21% (as reported in one study, can be optimized)[6] | Quantitative (~100%)[7] | 98%[8] |

| Reaction Purity | Variable, dependent on reactant purity and control | Generally high, CO₂ and water are byproducts[7] | High, methanol is the primary byproduct[8] |

| Key Reactants | Formic Acid, Ammonia[6] | Formic Acid, Ammonium Carbonate[7] | Methyl Formate, Water, Ammonia, Acid Catalyst[8] |

| Reaction Conditions | Exothermic, requires cooling | Vigorous reaction, requires slow addition[7] | 50-160°C, pH control (not exceeding 4.5)[8] |

| Primary Byproducts | Water[6] | Carbon Dioxide, Water[7] | Methanol[8] |

Detailed Experimental Protocols

Method A: Synthesis from Formic Acid and Ammonia

This method involves the direct neutralization of formic acid with ammonia. While seemingly straightforward, controlling the exothermic reaction is crucial to prevent the decomposition of ammonium formate.

Experimental Protocol:

-

In a round-bottomed flask equipped with a magnetic stirrer and an ice bath, place a calculated amount of formic acid.

-

Slowly bubble ammonia gas through the formic acid solution or add a concentrated aqueous ammonia solution dropwise while maintaining the temperature below 40°C.

-

Monitor the pH of the solution. Continue the addition of ammonia until the pH reaches approximately 6.5-7.0.

-

Once the neutralization is complete, the resulting solution is an aqueous solution of ammonium formate.

-

To isolate the solid ammonium formate, the water must be removed. This can be achieved by vacuum evaporation at a temperature below 50°C to prevent decomposition.

-

The resulting solid can be further purified by recrystallization.

Method B: Synthesis from Formic Acid and Ammonium Carbonate

This method is often preferred for laboratory-scale synthesis due to the use of a solid, easily handled base and a nearly quantitative yield.

Experimental Protocol:

-

In a large beaker or flask, place a measured amount of ammonium carbonate.[7]

-

Slowly and carefully add formic acid to the ammonium carbonate with constant stirring. The reaction is vigorous and produces a significant amount of carbon dioxide gas, so addition must be slow to avoid overflow.[7]

-

Continue adding formic acid until all the ammonium carbonate has reacted and the effervescence ceases. A slight excess of formic acid can be used to ensure complete reaction.[7]

-

The resulting solution contains ammonium formate and water.

-

Gently heat the solution to between 115-120°C to boil off the excess water and any unreacted formic acid. It is critical to monitor the temperature to prevent the decomposition of ammonium formate into formamide, which occurs at higher temperatures.[7]

-

Once the volume is significantly reduced and the solution becomes viscous, remove it from the heat and allow it to cool.

-

Upon cooling, ammonium formate will crystallize. The solid can be collected by vacuum filtration and dried.[7]

Method C: Synthesis via Saponification of Methyl Formate

This industrial method provides high yields and avoids the direct handling of large quantities of formic acid.

Experimental Protocol:

-

In a closed, stirred reactor, combine methyl formate and water (e.g., a 1:1 ratio by weight).[8]

-

Add a catalytic amount of a strong acid, such as formic acid or hydrochloric acid, to adjust the initial pH to between 2 and 3.[8]

-

Heat the mixture to a temperature between 50°C and 160°C to initiate hydrolysis of methyl formate to formic acid and methanol.[8]

-

As formic acid is produced, slowly add ammonia to the reaction mixture at a rate that maintains the pH at or below 4.5. This neutralization drives the equilibrium towards the formation of ammonium formate.[8]

-

After the reaction is complete (typically monitored by the consumption of methyl formate), the mixture contains ammonium formate, methanol, and water.

-

The methanol and unreacted methyl formate can be removed by distillation.[8]

-

The remaining aqueous solution of ammonium formate is then concentrated by evaporation, and the solid product is recovered by crystallization.[8]

Purification of Ammonium Formate

For most applications in research and drug development, especially in HPLC and LC-MS, the purity of ammonium formate is critical. Recrystallization is a highly effective method for purifying the crude product obtained from synthesis.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization should dissolve ammonium formate well at elevated temperatures but poorly at room temperature. Absolute ethanol is a commonly used solvent for this purpose.[9][10]

-

Dissolution: In a flask, add the crude ammonium formate to a minimal amount of the chosen hot solvent and stir until it is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.[11]

-

Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent. It is important to note that ammonium formate is hygroscopic and should be stored in a tightly sealed container.[5]

Quality Control and Analysis

The purity of the synthesized and purified ammonium formate should be verified using appropriate analytical techniques.

| Analytical Method | Purpose | Expected Results for High-Purity Ammonium Formate |

| HPLC | To assess the presence of organic impurities.[12][13] | A single major peak corresponding to the formate anion, with minimal or no other peaks. |

| Titration (Non-aqueous acid-base) | To determine the overall purity (assay).[14][15] | Purity of ≥98% is typically achievable.[14] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the functional groups and identity of the compound.[6][16] | Characteristic peaks for N-H stretching and bending of the ammonium ion and C=O stretching of the formate ion.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any organic impurities.[3][6] | A singlet for the formate proton and a signal for the ammonium protons in ¹H NMR. A single resonance for the formate carbon in ¹³C NMR.[3][6] |

| Residue on Ignition | To determine the content of non-volatile inorganic impurities.[15] | A very low percentage, indicating minimal inorganic salt contamination.[15] |

Applications in Drug Development

High-purity ammonium formate is indispensable in various stages of drug development:

-

Chromatographic Analysis: As a volatile buffer in HPLC and LC-MS, it is crucial for the separation and quantification of active pharmaceutical ingredients (APIs), impurities, and metabolites in drug discovery and quality control.[2][17] Its use can significantly improve peptide separations in proteomics research.[17]

-

Solid-Phase Peptide Synthesis (SPPS): While not a direct reagent in the coupling steps, ammonium formate can be used in the work-up and purification of synthetic peptides.[18][19]

-

Lyophilization: In the formulation of biopharmaceuticals, volatile salts like ammonium formate can be used as bulking agents or pH modifiers in lyophilization (freeze-drying) processes, as they can be removed by sublimation.[1][20]

-

Organic Synthesis: It serves as a mild and selective reducing agent in the synthesis of drug intermediates and APIs, often in transfer hydrogenation reactions.[4][5]

Visualizing the Workflows

Diagram 1: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of crude ammonium formate.

Diagram 2: Purification by Recrystallization Workflow

Caption: The workflow for the purification of ammonium formate using recrystallization.

Conclusion

The synthesis and purification of high-purity ammonium formate are fundamental processes for ensuring the reliability and accuracy of various analytical and synthetic procedures in research and drug development. This guide has provided a detailed overview of the most common and effective methods for its preparation and purification. By understanding the nuances of each method, researchers and scientists can select the most appropriate protocol for their specific needs, thereby ensuring the quality of their results and the integrity of their products. The provided experimental protocols and comparative data serve as a valuable resource for the practical implementation of these essential laboratory techniques.

References

- 1. WO1999030688A1 - Methods of lyophilizing solutions - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Ammonium formate(540-69-2) 13C NMR spectrum [chemicalbook.com]

- 4. Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. Synthesis of Guanidine Derivatives and Reductive Rearrangement to Quinazolin-4-Ones with Potential Anti-Diabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 6. Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties | Auctores [auctoresonline.org]

- 7. m.youtube.com [m.youtube.com]

- 8. US3122584A - Production of ammonium formate - Google Patents [patents.google.com]

- 9. mt.com [mt.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]

- 12. britiscientific.com [britiscientific.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. thomassci.com [thomassci.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. books.rsc.org [books.rsc.org]

- 19. moodle2.units.it [moodle2.units.it]

- 20. In-Process Vapor Composition Monitoring in Application to Lyophilization of Ammonium Salt Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of Ammonium Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium formate (NH₄HCO₂) is a versatile and widely utilized reagent in scientific research and the pharmaceutical industry. Its applications range from a buffer in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to a reducing agent in organic synthesis, notably in the Leuckart reaction for reductive amination.[1][2] Despite its utility, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety data for ammonium formate, including detailed experimental protocols for key toxicological and ecotoxicological assessments, and visual representations of its chemical behavior and relevant safety workflows.

Quantitative Safety Data

The following tables summarize the key quantitative data derived from various Safety Data Sheets (SDS) for ammonium formate.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | CH₅NO₂ | [3][4] |

| Molecular Weight | 63.06 g/mol | [3][4] |

| Appearance | White crystalline solid | [3] |

| Odor | Odorless to slightly ammoniacal | [1][3] |

| pH | 6.0 - 7.0 (5% aqueous solution) | [3] |

| Melting Point | 115 - 120 °C (239 - 248 °F) | [1][3] |

| Boiling Point | Decomposes at 180 °C (356 °F) | [1] |

| Flash Point | Not available | [3] |

| Solubility in Water | Soluble | [3] |

| Vapor Pressure | Not available | [3] |

| Specific Gravity | 1.28 | [5] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | References |

| LD₅₀ (Acute Oral) | 2250 mg/kg | Mouse | Oral | [5][6] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | - | Dermal | [7] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | - | Ocular | [7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | - | Inhalation | [7] |

Table 3: Ecotoxicological Data

| Parameter | Value | Species | Exposure Time | References |

| EC₅₀ | 365 mg/L | Daphnia magna (Water flea) | 48 hours | |

| ErC₅₀ | 1240 mg/L | Pseudokirchneriella subcapitata (Green algae) | 72 hours |

Hazard Identification and Classification

Ammonium formate is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are:

-

Skin Irritation (Category 2): Causes skin irritation.[7]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[7][8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[7]

It is crucial to handle ammonium formate with appropriate personal protective equipment and in a well-ventilated area to mitigate these risks.[9]

Experimental Protocols for Safety Assessment

The toxicological and ecotoxicological data presented are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key cited experiments.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

Methodology:

-

Test Animals: Healthy, young adult rodents (typically rats) are used.[5]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with a controlled temperature (22 ± 3 °C) and humidity (30-70%). They are fasted overnight before administration of the test substance.[5]

-

Dose Administration: The test substance is administered in graduated doses to several groups of animals, with one dose level per group. Administration is typically via gavage.[5]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.[5]

-

Data Analysis: The LD₅₀ (the dose estimated to be lethal to 50% of the animals) is calculated using statistical methods.[5]

Acute Immobilisation Test for Daphnia sp. (OECD Guideline 202)

This test determines the acute toxicity of a substance to freshwater invertebrates.

Methodology:

-

Test Organism: Young Daphnia magna (less than 24 hours old) are used.

-

Test Conditions: The test is conducted in a defined medium under controlled temperature and lighting conditions.

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The EC₅₀ (the concentration that causes immobilisation in 50% of the daphnids) is calculated for the 48-hour exposure period.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test assesses the toxicity of a substance to freshwater primary producers.

Methodology:

-

Test Organism: Exponentially growing cultures of a selected species of green algae (e.g., Pseudokirchneriella subcapitata) are used.[3]

-

Test Conditions: The algae are exposed to the test substance in a nutrient-rich medium under continuous illumination and controlled temperature for 72 hours.[3]

-

Exposure: A series of cultures are exposed to at least five different concentrations of the test substance.[3]

-

Measurement of Growth: Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence.

-

Data Analysis: The inhibition of growth is calculated relative to a control, and the ErC₅₀ (the concentration causing a 50% reduction in growth rate) is determined.

Visualizing Chemical Behavior and Safety Protocols

Diagrams are powerful tools for understanding complex relationships and workflows. The following sections provide Graphviz diagrams to illustrate key aspects of ammonium formate's chemistry and the safety testing procedures.

Logical Relationships: Thermal Decomposition of Ammonium Formate

When heated, ammonium formate undergoes a series of decomposition reactions, ultimately leading to the formation of various products.

References

- 1. Ammonium formate - Wikipedia [en.wikipedia.org]

- 2. AMMONIUM FORMATE - Ataman Kimya [atamanchemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. chemos.de [chemos.de]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. carlroth.com [carlroth.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Solubility of Ammonium Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of ammonium formate in a range of common organic solvents. Understanding the solubility of this versatile reagent is critical for its effective application in various fields, including organic synthesis, analytical chemistry, and pharmaceutical drug development. Ammonium formate serves as a vital component in numerous chemical transformations and analytical techniques, such as the Leuckart reaction for reductive amination and as a buffer in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Quantitative and Qualitative Solubility Data

Solubility in Common Organic Solvents

The following table summarizes the solubility of ammonium formate in a selection of organic solvents. It is important to note that for many common organic solvents, precise quantitative solubility data is not widely published. In such cases, qualitative descriptions are provided based on available chemical literature.

| Solvent | Chemical Class | Solubility ( g/100g of solvent) | Temperature (°C) | Observations and Notes |

| Methanol | Alcohol | Soluble[3] | Not Specified | While listed as soluble, specific quantitative data is not readily available. A 10mM solution can be prepared, potentially requiring sonication for full dissolution.[4] |

| Ethanol | Alcohol | Soluble[5][6] | Not Specified | Similar to methanol, it is known to be soluble, but specific quantitative data is scarce. |

| Isopropanol | Alcohol | Data Not Available | - | |

| n-Butanol | Alcohol | Data Not Available | - | |

| Acetone | Ketone | Insoluble[3] | Not Specified | |

| Acetonitrile | Nitrile | Very sparingly soluble[7][8] | Not Specified | Solubility is very low in pure acetonitrile and is a known issue in HPLC applications, often leading to precipitation. Solubility increases significantly with the addition of water.[9][10] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 1.3 | Not Specified | A solubility of 13 mg/mL has been reported.[11] |

| Dimethylformamide (DMF) | Amide | Data Not Available | - | |

| Tetrahydrofuran (THF) | Ether | Data Not Available | - | |

| Diethyl Ether | Ether | Soluble[5][12] | Not Specified | |

| Ethyl Acetate | Ester | Data Not Available | - | |

| Toluene | Aromatic Hydrocarbon | Insoluble[3] | Not Specified | |

| Benzene | Aromatic Hydrocarbon | Insoluble[3] | Not Specified | |

| Chloroform | Halogenated Hydrocarbon | Insoluble[3] | Not Specified | |

| Formic Acid | Carboxylic Acid | 54.6 | -3 | Ammonium formate is highly soluble in formic acid, with solubility increasing with temperature.[5] |

| 68.4 | 8.5 | |||

| 100 | 21.5 | |||

| 137 | 39 | |||

| 271.7 | 78 | |||

| Miscible | 116 | |||

| Liquid Ammonia | Inorganic | Soluble[5][6] | Not Specified |

Solubility in Water for Reference

For comparative purposes, the solubility of ammonium formate in water is provided below, demonstrating its high aqueous solubility which increases significantly with temperature.

| Temperature (°C) | Solubility ( g/100g of water) |

| 0 | 102[6] |

| 20 | 143[5] |

| 40 | 204[5] |

| 60 | 311[5] |

| 80 | 531[5] |

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid. This protocol outlines the general procedure for determining the solubility of ammonium formate in an organic solvent.

1. Materials and Apparatus:

-

Ammonium formate (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, gravimetric analysis after solvent evaporation)

2. Procedure:

-

Sample Preparation: Add an excess amount of ammonium formate to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the rate of dissolution.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-heated or temperature-equilibrated pipette. Immediately filter the solution using a syringe filter compatible with the solvent to remove any undissolved solid particles.

-

Quantification: Accurately weigh the filtered solution. The concentration of ammonium formate in the filtrate can then be determined by a suitable analytical method. For a non-volatile solute like ammonium formate, a common method is to evaporate the solvent from the weighed aliquot and then weigh the remaining solid residue. Alternatively, a calibrated HPLC method can be used for quantification.

-

Data Analysis: Calculate the solubility in the desired units (e.g., g/100g of solvent, mg/mL). The experiment should be repeated multiple times to ensure reproducibility and accuracy.

Visualizing Experimental Workflows and Logical Relationships

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships involving ammonium formate.

Caption: Workflow for Determining Solubility using the Shake-Flask Method.

Caption: Simplified Signaling Pathway of the Leuckart Reaction.

References

- 1. oxfordlabchem.com [oxfordlabchem.com]

- 2. Ammonium formate - Wikipedia [en.wikipedia.org]

- 3. Ammonium formate - Sciencemadness Wiki [sciencemadness.org]

- 4. support.waters.com [support.waters.com]

- 5. ammonium formate [chemister.ru]

- 6. Ammonium formate | 540-69-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Ammonium Acetate or Formate in an Acetonitrile Based Mobile Phase - Tips & Suggestions [mtc-usa.com]

- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Ammonium formate | CH2O2.H3N | CID 2723923 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ammonium Formate: A Comprehensive Technical Overview for Researchers

Introduction

Ammonium formate (NH₄HCO₂) is the ammonium salt of formic acid. It is a colorless, hygroscopic, crystalline solid with a molecular weight of 63.06 g/mol .[1][2][3][4] This compound serves as a versatile reagent in various chemical applications, from organic synthesis to analytical chromatography. This technical guide provides an in-depth overview of the core physicochemical properties of ammonium formate, its applications, and relevant experimental contexts for researchers, scientists, and drug development professionals.

Physicochemical Properties

Ammonium formate is characterized by its high solubility in water, which increases significantly with temperature.[1] It is also soluble in liquid ammonia and alcohol.[1][4] Key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | CH₅NO₂ |

| Molecular Weight | 63.06 g/mol [1][2][3][4] |

| CAS Number | 540-69-2[1][2] |

| Melting Point | 116-121 °C[1][2] |

| Density | 1.280 g/cm³[1] |

| Appearance | White monoclinic deliquescent crystals or granules[1] |

Chemical Structure and Visualization

The chemical structure of ammonium formate consists of the ammonium cation (NH₄⁺) and the formate anion (HCOO⁻). The ionic bond between these two components defines its salt characteristics.

Caption: Chemical structure of Ammonium Formate.

Applications in Research and Development

Ammonium formate is a widely utilized compound in various scientific domains:

-

Organic Synthesis: It is a key reagent in the Leuckart reaction, a method for the reductive amination of aldehydes and ketones.[1][2]

-

Analytical Chemistry: Due to its volatility and buffering capacity at low pH (2.7-3.7), it is an excellent buffer in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).[1]

-

Catalysis: It is used in conjunction with palladium on carbon (Pd/C) for the reduction of various functional groups.[1]

-

Biochemistry: In biological studies, formate, the conjugate base of formic acid, is an intermediate in normal metabolism and has been studied for its effects on mitochondrial electron transport.[3]

Experimental Protocols: A Note on Methodologies

The effective use of ammonium formate in a laboratory setting requires adherence to specific experimental protocols. For instance, in its application as a buffer for LC/MS, the concentration of the ammonium formate solution must be precisely controlled to achieve optimal separation and ionization. A typical starting concentration for an LC/MS mobile phase buffer is 10 mM.

Preparation of a 10 mM Ammonium Formate Buffer:

-

Reagents and Equipment:

-

Ammonium formate (≥99.0% purity)

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid (for pH adjustment)

-

pH meter

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Weigh out the required mass of ammonium formate to prepare the desired volume of a 10 mM solution (e.g., 0.06306 g for 100 mL).

-

Dissolve the ammonium formate in approximately 80% of the final volume of ultrapure water in a volumetric flask.

-

Gently stir the solution until the solid is completely dissolved.

-

Adjust the pH of the solution to the desired value (typically between 2.7 and 3.7 for reverse-phase chromatography) by adding formic acid dropwise while monitoring with a calibrated pH meter.

-

Add ultrapure water to the final volume mark on the volumetric flask.

-

Filter the buffer solution through a 0.22 µm filter to remove any particulate matter before use in an HPLC or LC/MS system.

-

Safety and Handling

Ammonium formate is a hygroscopic and stable compound.[1] However, it is incompatible with strong acids and strong oxidizing agents.[1] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound. Store in a cool, dry place away from incompatible substances.

References

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Ammonium Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium formate (NH₄HCO₂) is the ammonium salt of formic acid. It presents as a colorless, hygroscopic, crystalline solid.[1] This compound serves as a versatile and crucial reagent in numerous applications within scientific research and drug development. Its utility spans from being a fundamental buffer in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to acting as a reducing agent in various organic syntheses.[2] This technical guide provides an in-depth overview of the physical and chemical characteristics of ammonium formate, complete with experimental protocols and visual representations of its applications.

Physical Characteristics

Ammonium formate is a white, deliquescent crystalline solid with a slight odor of ammonia.[3] It is highly soluble in water, with its solubility increasing significantly with temperature.[2] It is also soluble in polar organic solvents such as ethanol and methanol.[2]

Table 1: Physical Properties of Ammonium Formate

| Property | Value | Reference(s) |

| Molecular Formula | CH₅NO₂ | [4] |

| Molecular Weight | 63.06 g/mol | [4] |

| Appearance | White monoclinic deliquescent crystals or granules | [2][5] |

| Odor | Slightly ammoniacal | [6] |

| Melting Point | 116-121 °C (241-250 °F; 389-394 K) | [2][7] |

| Boiling Point | Decomposes at 180 °C (356 °F; 453 K) | [5][6] |

| Density | 1.26 - 1.28 g/cm³ at 20-25 °C | [5][7] |

| pKa (Formic Acid) | 3.75 | [8] |

| pKa (Ammonium Ion) | 9.2 | [9] |

| pH (5% aqueous solution) | 6.0 - 7.0 |

Table 2: Solubility of Ammonium Formate

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference(s) |

| Water | 102 | 0 | [2][3][7] |

| 143 | 20 | [5] | |

| 204 | 40 | [5] | |

| 531 | 80 | [2][3][7] | |

| Ethanol | Soluble | - | [5] |

| Diethyl Ether | Soluble | - | [2][3][7] |

| Liquid Ammonia | Soluble | - | [2][7] |

| Formic Acid | 100 | 21.5 | [5] |

| 271.7 | 78 | [5] |

Chemical Characteristics

Ammonium formate exhibits a range of chemical behaviors that are central to its applications.

-

Decomposition: When heated, ammonium formate decomposes into formamide and water.[10] Further heating can lead to the formation of hydrogen cyanide and water.[7]

-

Reactivity: It is incompatible with strong oxidizing agents and strong acids.[2]

-

Buffering Agent: Due to the pKa values of formic acid and the ammonium ion, ammonium formate is an effective buffering agent in the pH range of approximately 2.7 to 4.7 and 8.2 to 10.2.[2][9] Its volatility makes it an ideal buffer for LC-MS applications as it can be easily removed in the gas phase, preventing instrument contamination and signal suppression.[11]

-

Reducing Agent: Ammonium formate is a key reagent in transfer hydrogenation reactions, often in the presence of a palladium catalyst (Pd/C).[10] In this process, it decomposes to produce hydrogen, carbon dioxide, and ammonia, with the hydrogen being the active reducing species.[10] It is also famously used in the Leuckart reaction for the reductive amination of aldehydes and ketones.[2][8]

Experimental Protocols

Determination of Melting Point (Capillary Method for Hygroscopic Substances)

This protocol is adapted for hygroscopic substances like ammonium formate.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Ammonium formate (dried in a desiccator)

-

Mortar and pestle

-

Bunsen burner or sealant for capillary tubes

Procedure:

-

Ensure the ammonium formate sample is thoroughly dry by storing it in a desiccator over a suitable drying agent.

-

Quickly grind a small amount of the dried sample to a fine powder using a mortar and pestle in a low-humidity environment (e.g., a glove box).

-

Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[12]

-

To prevent the absorption of atmospheric moisture during the measurement, seal the open end of the capillary tube using a Bunsen burner to melt the glass.[13]

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

For a preliminary determination, heat the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.[12]

-

Allow the apparatus to cool. For an accurate measurement, use a fresh, sealed capillary tube with the sample.

-

Heat the sample to a temperature about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute.[12]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[12]

-

Repeat the measurement at least twice with fresh samples for accuracy.[12]

Determination of Aqueous Solubility (Shake-Flask Method - OECD 105)

This method is suitable for determining the solubility of substances in water.

Materials:

-

Ammonium formate

-

Distilled or deionized water

-

Flasks with stoppers

-

Shaking incubator or magnetic stirrer with a temperature-controlled bath

-

Centrifuge

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of ammonium formate to a flask containing a known volume of water. The presence of undissolved solid is essential to ensure saturation.[14]

-

Seal the flask and place it in a shaking incubator or on a magnetic stirrer in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be determined by preliminary experiments.[14]

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To separate any remaining solid particles, centrifuge the sample.

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Determine the concentration of ammonium formate in the diluted solution using a validated analytical method.

-

Calculate the solubility of ammonium formate in g/100g of water.

-

Repeat the experiment at different temperatures as required.

Preparation of 10 mM Ammonium Formate Buffer (pH 3.5) for HPLC/LC-MS

Materials:

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (LC-MS grade)

-

Volumetric flasks

-

pH meter

Procedure:

-

Weigh out approximately 0.6306 g of ammonium formate.

-

Dissolve the ammonium formate in about 900 mL of ultrapure water in a 1 L volumetric flask.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add formic acid dropwise to the ammonium formate solution while stirring until the pH reaches 3.5.

-

Add ultrapure water to the volumetric flask to bring the total volume to 1 L.

-

Mix the solution thoroughly.

-

Filter the buffer through a 0.22 µm membrane filter before use to remove any particulate matter.

-

Store the buffer in a sealed, clean container.

Applications in Research and Drug Development: Visualized Workflows

Leuckart Reductive Amination

The Leuckart reaction is a method for the reductive amination of aldehydes and ketones using ammonium formate or formamide.[8] It is a valuable tool in the synthesis of primary, secondary, and tertiary amines, which are common functional groups in pharmaceutical compounds.

Caption: Workflow of the Leuckart reaction for amine synthesis.

Catalytic Transfer Hydrogenation with Pd/C

Ammonium formate serves as a hydrogen donor in the palladium-catalyzed transfer hydrogenation of various functional groups, such as the reduction of nitro compounds to amines, a common step in drug synthesis.[10]

Caption: Catalytic transfer hydrogenation using ammonium formate.

Role in LC-MS Analysis

Ammonium formate is a widely used mobile phase additive in LC-MS due to its volatility and buffering capacity, which enhances analyte ionization and improves chromatographic separation.[11]

Caption: Ammonium formate's role in a typical LC-MS workflow.

Conclusion

Ammonium formate is a compound of significant utility in the fields of chemical research and drug development. Its well-defined physical and chemical properties, including its high solubility, buffering capacity, and role as a hydrogen donor, make it an indispensable tool for both analytical and synthetic chemists. A thorough understanding of its characteristics and the proper execution of experimental protocols involving ammonium formate are crucial for achieving reliable and reproducible results in the laboratory.

References

- 1. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]

- 2. support.waters.com [support.waters.com]

- 3. mdpi.com [mdpi.com]

- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jk-sci.com [jk-sci.com]

- 13. huberlab.ch [huberlab.ch]

- 14. quora.com [quora.com]

The Hygroscopic Nature of Ammonium Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of ammonium formate, a compound of interest in various scientific and pharmaceutical applications. This document delves into the physical and chemical properties of ammonium formate, with a specific focus on its interaction with atmospheric moisture. Detailed experimental protocols for characterizing its hygroscopic behavior are also provided to assist researchers in obtaining critical data for formulation development, stability studies, and process optimization.

Introduction to Ammonium Formate